Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate
Description
Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate (CAS: 354155-03-6) is a bicyclic heterocyclic compound featuring a fused furo[2,3-c]pyridine core substituted with a bromomethyl group and a benzyl ester. Its molecular formula is C₁₆H₂₀BrNO₃, with a molecular weight of 354.24 g/mol . Key physicochemical properties include:
- Hydrogen bond acceptors: 4
- Rotatable bonds: 5
- LogP (calculated): ~2.5 (indicating moderate lipophilicity) .
The compound is typically synthesized via bromination and esterification of hexahydrofuropyridine intermediates, as evidenced by its structural analogs in synthetic protocols . It is primarily utilized as a chiral intermediate in pharmaceutical research, particularly for constructing complex molecules with stereochemical precision .
Properties
IUPAC Name |
benzyl (3aS,7aR)-2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c17-9-14-8-13-6-7-18(10-15(13)21-14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2/t13-,14?,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYESLKOIIXXBHE-LWEDLAQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1CC(O2)CBr)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]2[C@@H]1CC(O2)CBr)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the hexahydrofuro[2,3-C]pyridine core, followed by bromomethylation and esterification reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, particularly at the carboxylate ester and the hexahydrofuro ring.
Ester Hydrolysis: The carboxylate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation could produce a ketone or aldehyde.
Scientific Research Applications
Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving nucleophilic substitution reactions.
Industry: It can be used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is particularly reactive, allowing the compound to act as an alkylating agent. This reactivity can be harnessed in the development of drugs that target specific enzymes or receptors, where the compound can form covalent bonds with nucleophilic sites on the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Stereochemical Variants
The trans-isomer (CAS: 354154-95-3) shares the same molecular formula but differs in stereochemistry. Key distinctions include:
| Property | Cis-Isomer | Trans-Isomer |
|---|---|---|
| Stereochemistry | 3aS,7aR configuration | 3aR,7aR configuration |
| Purity | ≥95% | ≥97% |
| Applications | Chiral intermediates | High-purity API intermediates |
The trans-isomer exhibits higher synthetic demand due to its utility in rigid scaffold construction for APIs, while the cis-isomer is often discontinued in commercial catalogs .
Heterocyclic Analogs
- Tetrahydrothieno[2,3-c]pyridine Derivatives (e.g., Compound 5a in ): Structure: Replaces the furan oxygen with sulfur, enhancing electron density and altering reactivity. Yield: 83–89% in thiourea-substituted analogs . Biological Activity: These derivatives show marked antiproliferative activity, unlike the bromomethyl-furopyridine, which is primarily a synthetic intermediate .
Functional Group Variations
Data Table: Comparative Analysis
Biological Activity
Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate (CBHPC) is a compound with notable chemical properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C16H20BrNO3
- Molecular Weight : 354.24 g/mol
- CAS Number : 354155-03-6
CBHPC features a unique structure that includes a bromomethyl group attached to a hexahydrofuro-pyridine framework, which is significant for its biological interactions.
Biological Activity Overview
Research into the biological activity of CBHPC has primarily focused on its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from various studies.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to CBHPC. For instance, derivatives of pyridine structures have shown promising activity against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| CBHPC | Antibacterial against Staphylococcus aureus | |
| Related pyridine derivatives | Effective against Pseudomonas aeruginosa |
In one study, the antimicrobial efficacy of CBHPC was evaluated using disk diffusion methods, revealing significant inhibition zones against common pathogens.
Anticancer Activity
The anticancer potential of CBHPC has also been explored. A study on structurally similar compounds indicated that modifications in the pyridine ring could enhance cytotoxicity against cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| CBHPC | HeLa (cervical cancer) | 15.5 | |
| Related compounds | MCF-7 (breast cancer) | 12.0 |
The results suggest that CBHPC may possess selective cytotoxicity, making it a candidate for further development in cancer therapeutics.
The synthesis of CBHPC typically involves the bromomethylation of hexahydrofuro-pyridine derivatives. The mechanism by which CBHPC exerts its biological effects is thought to involve interaction with cellular targets such as enzymes or receptors involved in cell proliferation and survival.
Proposed Mechanism
- Binding : CBHPC may bind to specific proteins or enzymes within microbial cells or cancerous tissues.
- Inhibition : This binding could inhibit critical biological processes, leading to cell death or growth inhibition.
- Signal Transduction : It may also interfere with signal transduction pathways that regulate cell division and apoptosis.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, CBHPC was tested against multiple strains of bacteria:
- Methodology : Disk diffusion assay was employed.
- Findings : Significant inhibition was observed against Gram-positive bacteria, particularly Staphylococcus aureus.
Study on Anticancer Properties
A recent study evaluated the cytotoxic effects of CBHPC on HeLa cells:
- Methodology : MTT assay was used to determine cell viability.
- Results : An IC50 value of 15.5 µM indicated promising anticancer activity compared to standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
